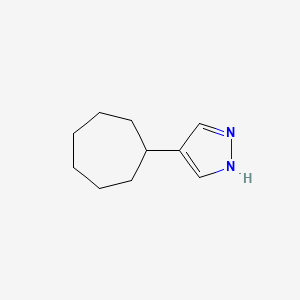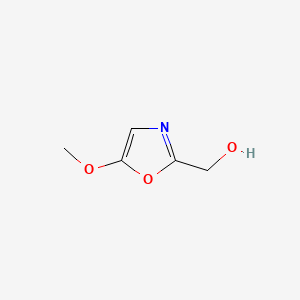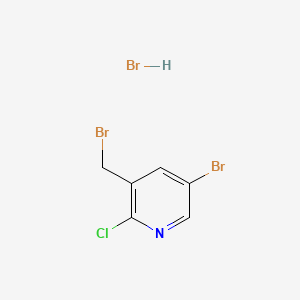
5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide typically involves the bromination of 3-(bromomethyl)-2-chloropyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 3-methyl-2-chloropyridine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and probes for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine and chlorine atoms on the pyridine ring make it a versatile intermediate for forming carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-methylpyridin-2-amine: Another halogenated pyridine with similar reactivity but different functional groups.
2-Bromo-3-chloropyridine: A related compound with bromine and chlorine atoms on the pyridine ring but lacking the bromomethyl group.
Uniqueness
5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide is unique due to the presence of both bromine and chlorine atoms along with a bromomethyl group, providing distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C6H5Br3ClN |
|---|---|
Peso molecular |
366.27 g/mol |
Nombre IUPAC |
5-bromo-3-(bromomethyl)-2-chloropyridine;hydrobromide |
InChI |
InChI=1S/C6H4Br2ClN.BrH/c7-2-4-1-5(8)3-10-6(4)9;/h1,3H,2H2;1H |
Clave InChI |
KTFRGAFEEFLHBK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1CBr)Cl)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


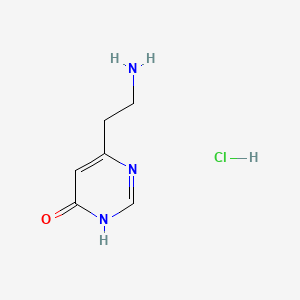
![ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13481974.png)
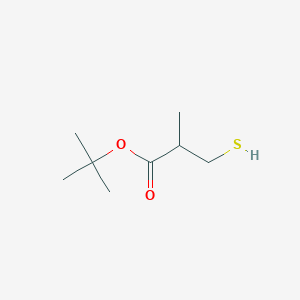
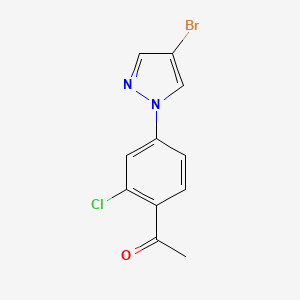
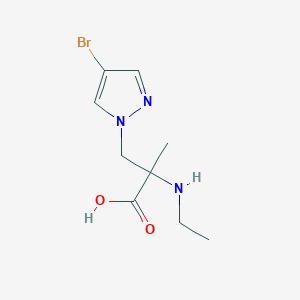

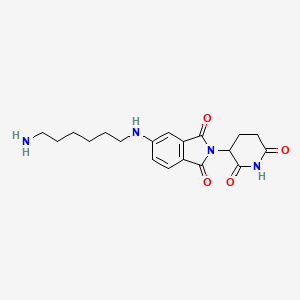
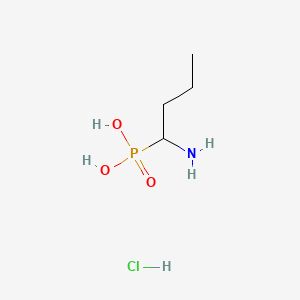
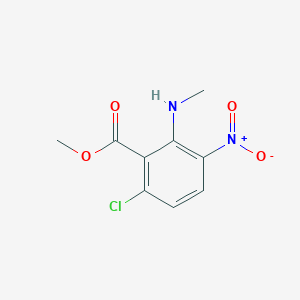
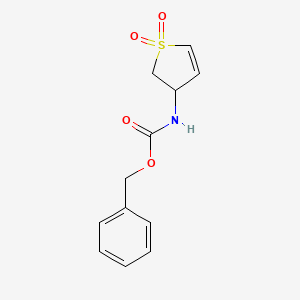
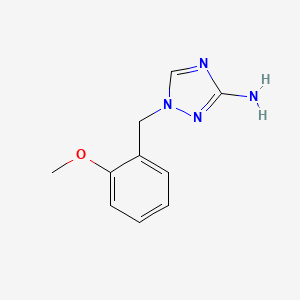
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)
